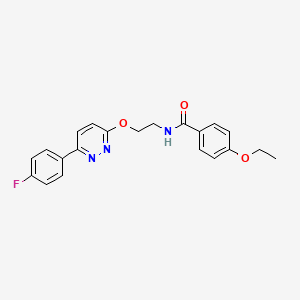

![molecular formula C14H15N3OS B2519958 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 67140-12-9](/img/structure/B2519958.png)

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

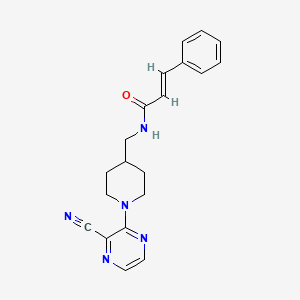

The compound 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a derivative of the dihydropyrimidinone (DHPM) family, which is known for its wide range of biological activities. The DHPM derivatives are often synthesized via the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The benzyl group in the 6-position of the compound suggests modifications that could potentially alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the oxidation of 4-Aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione scaffolds using (diacetoxyiodo)benzene leads to the formation of substituted 2-(1,4-dihydropyrimidin-2-ylthio)pyrimidine derivatives through an oxidation–desulfurization process . Another related compound, 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one, was synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, which could imply a similar synthetic route for the compound .

Molecular Structure Analysis

X-ray diffraction studies have been used to investigate the molecular and crystal structures of similar tetrahydropyrimidine-2-thiones . These studies provide insights into the conformational features of the molecules, which are crucial for understanding the reactivity and interaction of the compound with biological targets. The presence of a benzyl group and a thioxo moiety in the compound of interest would likely influence its three-dimensional structure and, consequently, its biological activity.

Chemical Reactions Analysis

The reactivity of DHPM derivatives is often explored to synthesize polyheterocycles. For example, 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one has been used as an intermediate for the preparation of bridgehead nitrogen polyheterocycles . The compound's adjacent reactive functional groups allow for further chemical transformations, which could also be applicable to the benzylated DHPM derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHPM derivatives can be influenced by substituents on the pyrimidine ring. For instance, benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to the formation of polymorphs with different hydrogen bonding patterns and molecular conformations . These modifications can significantly affect the solubility, stability, and overall reactivity of the compounds. The benzyl group in the compound of interest is likely to contribute to its lipophilicity and could affect its pharmacokinetic properties if it were to be used as a drug.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, they are used in the synthesis of 1,4,7,8,9,10-Hexahydro-6H-[1]-benzothieno[2', 3', :4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones. Some of these synthesized products have been screened for their biological activities, indicating their potential in pharmaceutical applications (Abdallah, 2002).

Derivatives Synthesis

The compound is also involved in the synthesis of various derivatives. For example, the preparation of 2-Thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine, which further reacts with different compounds to form various pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives and pyrimidine-pyridine hybrids (Hassneen & Abdallah, 2003).

Antitumor and Antihypertensive Activity

Notably, derivatives synthesized from 6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one have exhibited potential antitumor activity against specific cancer cell lines, showcasing its significance in the development of new antitumor agents (Edrees & Farghaly, 2017). Additionally, some synthesized compounds have been tested for antihypertensive activity, revealing new insights into the structure-activity relationship, which is crucial for developing novel therapeutic agents (Rana, Kaur, & Kumar, 2004).

Antioxidant Properties and Antimicrobial Activity

Studies have also been conducted to synthesize and evaluate the antioxidant properties of new pyrimidine derivatives. These compounds have shown promising results in scavenging radicals, indicating their potential use as antioxidants (Akbas et al., 2018). Furthermore, novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized from this compound have shown mild antimicrobial activities, suggesting their application in developing new antimicrobial agents (Gomha et al., 2018).

Mecanismo De Acción

This compound has been evaluated as an activator of the enzyme acid alpha-glucosidase. In the context of lysosomal storage diseases, enzyme activators with chaperone activity are desirable as they facilitate and increase the translocation of mutant protein from the endoplasmic reticulum to the lysosome, without inhibiting the enzyme after translocation .

Propiedades

IUPAC Name |

6-benzyl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKPZGLDSARQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)

![7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2519894.png)

![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)